Ortho-Fluoro Substitution Alters Computed Physicochemical Profile Relative to Chloro and Unsubstituted Analogs
The 2-fluorophenyl substituent provides a distinct lipophilicity-electrostatic balance compared to the 2-chlorophenyl and unsubstituted phenyl analogs, as shown by computed properties from vendor and authoritative database records [1]. The target compound has a computed TPSA of 59.3 Ų and LogP of 1.67, while the 2-chlorophenyl analog (CAS 1267134-04-2) has TPSA 57.6 Ų and XLogP3-AA 2.9—a ~1.2 log unit increase in predicted lipophilicity [1]. This difference is quantifiable and meaningful for predicting passive permeability and aqueous solubility in early drug discovery.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | TPSA = 59.3 Ų; LogP = 1.6748 (Leyan computed) |
| Comparator Or Baseline | 1-(2-Chlorophenyl) analog: TPSA = 57.6 Ų; XLogP3 = 2.9 (PubChem computed) [1] |
| Quantified Difference | ΔTPSA = +1.7 Ų (target higher); ΔLogP ≈ −1.2 units (target lower lipophilicity) |
| Conditions | Computed values using standard algorithms (Cactvs/XLogP3); not experimentally determined |
Why This Matters
For medicinal chemists optimizing ADME properties, the 2-fluorophenyl compound offers a lower-lipophilicity starting point with higher TPSA, potentially translating to improved aqueous solubility and reduced metabolic liability compared to the 2-chlorophenyl analog.
- [1] PubChem CID 72698941. 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: XLogP3-AA = 2.9; TPSA = 57.6 Ų. View Source
